

# A Comparative Guide to Preclinical SHP2 Inhibitors: TNO155 vs. SHP099

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Shp2-IN-22 |           |
| Cat. No.:            | B12382442  | Get Quote |

A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of **Shp2-IN-22** and TNO155. However, a comprehensive search of publicly available scientific literature and databases yielded no specific preclinical data for a compound designated "**Shp2-IN-22**." This suggests that "**Shp2-IN-22**" may be an internal compound name not yet disclosed in public forums, or a less common identifier.

To provide a valuable resource for researchers in the field of SHP2 inhibition, we have pivoted this guide to a comparison of TNO155 with SHP099. SHP099 is a pioneering and well-characterized allosteric SHP2 inhibitor, and its comparison with the clinical-stage compound TNO155 offers significant insights into the evolution of SHP2-targeted therapies.

### Introduction to SHP2 and Allosteric Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[3][4] SHP2 also modulates other signaling cascades, including the PI3K-AKT and JAK-STAT pathways, and is involved in immune checkpoint regulation through the PD-1/PD-L1 axis.[5][6]

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP)



domains.[3][7] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][3]

### **Mechanism of Action**

Both TNO155 and SHP099 function as allosteric inhibitors of SHP2. They lock the protein in an inactive state, thereby preventing its catalytic activity. This mode of inhibition is distinct from active-site inhibitors and offers greater selectivity.[7] By inhibiting SHP2, these compounds block the dephosphorylation of its target proteins, leading to the suppression of the RAS-ERK pathway and inhibiting the proliferation of cancer cells driven by RTK signaling.[3]

## **Quantitative Data Summary**

The following tables summarize the available preclinical data for TNO155 and SHP099, including their biochemical potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency



| Compound                        | Target                  | IC50<br>(Biochemic<br>al) | Cell Line              | IC50<br>(Cellular)    | Citation(s) |
|---------------------------------|-------------------------|---------------------------|------------------------|-----------------------|-------------|
| TNO155                          | SHP2                    | 11 nM                     | Multiple<br>OSCC lines | 0.39 μM -<br>211.1 μM | [2][8]      |
| ALK-mutant<br>Neuroblasto<br>ma | Lower than in<br>ALK-wt | [9]                       |                        |                       |             |
| SHP099                          | SHP2                    | 71 nM                     | MV4-11<br>(AML)        | 0.32 μΜ               | [3][9]      |
| TF-1<br>(Erythroleuke<br>mia)   | 1.73 μΜ                 | [9]                       |                        |                       |             |
| PC9<br>(NSCLC)                  | 7.536 μM<br>(24h)       | [10]                      |                        |                       |             |
| PC9GR<br>(NSCLC)                | 8.900 μM<br>(24h)       | [10]                      | -                      |                       |             |
| KYSE520<br>(ESCC)               | ~0.25 μM (p-<br>ERK)    | [4]                       | _                      |                       |             |
| MDA-MB-468<br>(Breast)          | ~0.25 μM (p-<br>ERK)    | [4]                       | -                      |                       |             |

Table 2: In Vivo Efficacy in Xenograft Models



| Compound                                                                   | Cancer Model                                         | Dosing                     | Outcome                                   | Citation(s) |
|----------------------------------------------------------------------------|------------------------------------------------------|----------------------------|-------------------------------------------|-------------|
| TNO155                                                                     | EGFR-mutant NSCLC (in combination with Nazartinib)   | 10 mg/kg, BID              | Enhanced tumor growth inhibition          | [1]         |
| BRAF V600E Colorectal Cancer (in combination with Dabrafenib + Trametinib) | 10 mg/kg, BID                                        | Maintained tumor<br>stasis | [1]                                       |             |
| ALK-mutant Neuroblastoma (in combination with Lorlatinib)                  | 20 mg/kg, BID<br>(MTD)                               | Delayed tumor<br>growth    | [9]                                       | _           |
| SHP099                                                                     | ALK-rearranged NSCLC (in combination with Alectinib) | Not specified              | Greater tumor inhibition than monotherapy | [2]         |
| KYSE520<br>(ESCC)                                                          | 75 mg/kg, Q2D                                        | T/C = 18%                  | [8]                                       |             |
| HNSCC (BHY and HSC-4)                                                      | 75 mg/kg, daily                                      | Antitumor effects          | [11]                                      | _           |
| Multiple<br>Myeloma (RPMI-<br>8226)                                        | 75 mg/kg, daily                                      | Reduced tumor growth       | [12]                                      |             |
| B16F10<br>Melanoma                                                         | 100 mg/kg, daily                                     | Reduced tumor growth       | [13]                                      | _           |

Table 3: Pharmacokinetic Parameters



| Compoun<br>d | Species | Clearanc<br>e<br>(mL/min/k<br>g) | Vd (L/kg)        | Half-life<br>(h) | Oral<br>Bioavaila<br>bility (%) | Citation(s<br>) |
|--------------|---------|----------------------------------|------------------|------------------|---------------------------------|-----------------|
| TNO155       | Mouse   | 24                               | 3                | 2                | 78                              | [2]             |
| Rat          | 15      | 7                                | 8                | 100              | [2]                             |                 |
| Dog          | 4       | 3                                | 9                | >100             | [2]                             | _               |
| Monkey       | 6       | 4                                | 9                | 60               | [2]                             |                 |
| SHP099       | Mouse   | Not<br>specified                 | Not<br>specified | Not<br>specified | Orally<br>bioavailabl<br>e      | [3]             |

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

## **SHP2 Signaling Pathway**

This diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases to the RAS-MAPK pathway and its involvement in other key cellular signaling cascades.





Click to download full resolution via product page

Caption: SHP2 signaling cascade and points of inhibition.

# General Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors, from in vitro characterization to in vivo efficacy studies.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. OAK Open Access Archive [oak.novartis.com]
- 4. sellerslab.org [sellerslab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Lowepiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 13. embopress.org [embopress.org]
- To cite this document: BenchChem. [A Comparative Guide to Preclinical SHP2 Inhibitors: TNO155 vs. SHP099]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382442#shp2-in-22-versus-tno155-in-preclinical-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com